Homodolastatin 16

Description

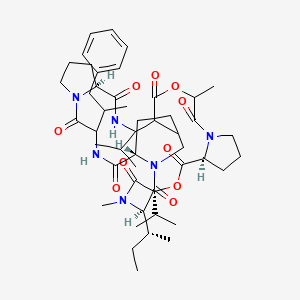

Structure

2D Structure

Properties

Molecular Formula |

C48H72N6O10 |

|---|---|

Molecular Weight |

893.1 g/mol |

IUPAC Name |

(6S,12R,15R,18S,31S)-12-[(2R)-butan-2-yl]-13,24,27-trimethyl-3-(1-phenylpropan-2-yl)-15,28-di(propan-2-yl)-16,25-dioxa-1,4,10,13,22,29-hexazatetracyclo[29.3.0.06,10.018,22]tetratriacontane-2,5,11,14,17,23,26,30-octone |

InChI |

InChI=1S/C48H72N6O10/c1-11-29(6)39-45(59)53-24-16-21-35(53)42(56)50-38(30(7)26-33-18-13-12-14-19-33)44(58)52-23-15-20-34(52)41(55)49-37(27(2)3)31(8)47(61)63-32(9)43(57)54-25-17-22-36(54)48(62)64-40(28(4)5)46(60)51(39)10/h12-14,18-19,27-32,34-40H,11,15-17,20-26H2,1-10H3,(H,49,55)(H,50,56)/t29-,30?,31?,32?,34+,35+,36+,37?,38?,39-,40-/m1/s1 |

InChI Key |

FHDYETHRKSGXJQ-BHNJPRHWSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@@H]1C(=O)N2CCC[C@H]2C(=O)NC(C(=O)N3CCC[C@H]3C(=O)NC(C(C(=O)OC(C(=O)N4CCC[C@H]4C(=O)O[C@@H](C(=O)N1C)C(C)C)C)C)C(C)C)C(C)CC5=CC=CC=C5 |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(C(=O)OC(C(=O)N4CCCC4C(=O)OC(C(=O)N1C)C(C)C)C)C)C(C)C)C(C)CC5=CC=CC=C5 |

Synonyms |

homodolastatin 16 |

Origin of Product |

United States |

Discovery, Isolation, and Structural Characterization of Homodolastatin 16

The journey to understanding Homodolastatin 16 begins with its isolation from a specific marine cyanobacterium and the subsequent application of sophisticated analytical techniques to unravel its complex structure.

Origin of Source Organisms: Lyngbya majuscula (Moorea producens) from Marine Environments

This compound was first isolated from the marine cyanobacterium Lyngbya majuscula, now also known as Moorea producens. nih.govresearchgate.netmdpi.com This filamentous cyanobacterium is found in various marine environments and is a well-known producer of a diverse array of bioactive secondary metabolites. acs.orgnih.govnih.gov The specific collection of Lyngbya majuscula that yielded this compound was sourced from the waters off the Kenyan coast. nih.govresearchgate.netfrontiersin.org This organism is a prolific source of unique chemical structures, including other related compounds like dolastatin 16 and antanapeptin A. researchgate.netmdpi.comnih.gov The discovery of this compound from this particular cyanobacterium underscores the rich chemical diversity of marine microorganisms. nih.govnih.gov

Extraction and Purification Techniques

The process of isolating this compound from the cyanobacterial biomass involves a series of extraction and purification steps. An organic extract of Lyngbya majuscula is the starting point for this procedure. nih.govresearchgate.net This crude extract is then subjected to fractionation, a technique used to separate the complex mixture into simpler components. mdpi.com One common method involves using C-18 silica (B1680970) in a process known as reversed-phase chromatography. mdpi.com This allows for the separation of compounds based on their polarity. Further purification of the targeted fractions is then achieved using high-performance liquid chromatography (HPLC), which ultimately yields the pure compound. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Determining the precise chemical structure of a novel compound like this compound requires a combination of advanced analytical methods. These techniques provide detailed information about the molecule's connectivity, molecular weight, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. nih.govcore.ac.uk For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was utilized to piece together its complex structure. nih.govnih.gov These experiments, including COSY, TOCSY, HSQC, and HMBC, help to establish the connectivity of the atoms within the molecule. nih.gov The data obtained from these NMR analyses were crucial in assigning the sequence of the amino acid and hydroxy acid residues that make up the cyclic depsipeptide. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) plays a critical role in determining the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) was employed to establish its molecular formula as C₄₈H₇₂N₆O₁₀. mdpi.comnih.gov This technique provides a highly accurate measurement of the mass-to-charge ratio of the ionized molecule. mdpi.com Furthermore, fragmentation analysis within the mass spectrometer provides valuable information about the different structural components of the molecule, which helps to confirm the sequence of the constituent residues. nih.gov

Structural Features within the Cyclic Depsipeptide Class

Cyclic depsipeptides are a class of natural products characterized by a cyclic structure containing both amino acid and hydroxy acid residues linked by amide and ester bonds. researchgate.net this compound fits within this class, exhibiting the defining features of a macrocyclic architecture and the incorporation of unique constituent building blocks.

Macrocyclic Architecture

This compound possesses a 25-membered macrocyclic ring. researchgate.net This ring structure is formed through the head-to-tail linkage of its constituent amino and hydroxy acids. The cyclic nature of this molecule imparts a degree of conformational rigidity, which is a common feature among small cyclic peptides and influences their biological activity. mdpi.com

Characteristic Amino Acid and Hydroxy Acid Constituents

The structure of this compound is composed of several unusual amino acid and hydroxy acid units. researchgate.netmdpi.com A notable component is the rare β-amino acid, 2,2-dimethyl-3-hydroxyhexanoic acid (Dmhha). researchgate.net Another key residue is 4-phenylvaline, also known as dolaphenvaline (Dpv). researchgate.net The presence of these and other specific residues contributes to the unique chemical properties of the molecule.

Conformational Considerations in Small Cyclic Peptides

The cyclic structure of peptides like this compound significantly constrains their conformational freedom compared to their linear counterparts. mdpi.com This rigidity is a crucial factor in their biological recognition and activity. The specific arrangement of atoms in three-dimensional space, or conformation, is determined by the sequence of amino and hydroxy acids and the nature of the linkages between them. While detailed conformational analysis of this compound is not extensively reported, it is presumed that its specific conformation plays a role in its biological properties, a concept that has been noted in the study of the related compound, dolastatin 16. researchgate.net

Chemodiversity and Analogues of Dolastatin 16

This compound is part of a broader family of related natural products, the dolastatins, which exhibit significant structural diversity.

This compound as a Higher Homologue

This compound is recognized as a higher homologue of dolastatin 16, another potent cyclic depsipeptide. nih.govresearchgate.net This means that this compound has a similar core structure to dolastatin 16 but differs by the addition of a methylene (B1212753) group in one of its constituent residues. researchgate.net This seemingly minor structural modification can lead to differences in their biological activity profiles. researchgate.net

Related Dolastatin-Type Depsipeptides from Marine Organisms

The dolastatin family of depsipeptides is a prominent example of the chemical diversity found in marine organisms. Originally isolated from the sea hare Dolabella auricularia, compounds like dolastatin 16 are now understood to likely originate from cyanobacteria, which are consumed by the sea hare. nih.govmdpi.com Other dolastatin 16 analogues, such as kulokekahilide-1 (B1251483) and pitiprolamide, have also been isolated from marine sources. nih.gov These analogues often share a conserved core structure but feature variations in their amino acid and hydroxy acid components, contributing to the rich chemodiversity of this class of compounds. nih.gov

Biosynthesis of Homodolastatin 16

Involvement of Nonribosomal Peptide Synthetases (NRPS) and Polyketide Synthetases (PKS)

The structural complexity of Homodolastatin 16, a cyclic depsipeptide containing both amino acid and keto acid residues, strongly suggests a biosynthetic pathway involving both NRPS and PKS machinery. emanresearch.org These enzymatic systems are well-known for their role in producing a wide array of structurally diverse and biologically active secondary metabolites in microorganisms. emanresearch.orgfrontiersin.org The likely involvement of a mixed NRPS-PKS pathway is a common theme in the biosynthesis of similar complex natural products.

Both NRPS and PKS enzymes are characterized by their modular nature. frontiersin.orgnih.gov Each module is a distinct section of the enzyme complex responsible for the incorporation and modification of a single monomeric unit into the growing molecular chain. nih.govfrontiersin.org This assembly-line-like process allows for the systematic construction of complex molecules.

In a typical NRPS module, three core domains are present: the adenylation (A) domain, which selects and activates a specific amino acid; the peptidyl carrier protein (PCP) domain, which tethers the activated amino acid; and the condensation (C) domain, which catalyzes the formation of a peptide bond with the growing chain. nih.gov Similarly, a PKS module contains domains for acyl-CoA selection, chain extension, and various modifications like ketoreduction, dehydration, and enoylreduction. The final product is typically released from the enzyme complex by a thioesterase (TE) domain, which can catalyze hydrolysis or cyclization. nih.gov The biosynthesis of this compound is presumed to follow this modular logic, with specific modules dedicated to incorporating each of its constituent amino acid and polyketide-derived units.

A key feature of NRPS systems is their ability to incorporate nonproteinogenic amino acids—amino acids that are not among the 20 standard protein-building blocks encoded by the genetic code. nih.govbitesizebio.com this compound contains such unusual residues, including dolaphenvaline (Dpv) and a rare 2,2-dimethyl-3-hydroxyhexanoic acid (Dmhha) unit. researchgate.netnih.gov The presence of these non-standard building blocks is a hallmark of nonribosomal peptide synthesis and contributes significantly to the structural diversity and biological activity of the final product. nih.govmdpi.com The A-domains within the this compound NRPS are predicted to have specific recognition pockets that selectively bind these unconventional substrates.

Modular Assembly Line Characteristics

Putative Biosynthetic Origins and Producers

The search for the origin of this compound has led researchers to the marine environment, where a diverse array of microorganisms produce a wealth of bioactive compounds.

Strong evidence points to marine cyanobacteria, particularly species of the genus Lyngbya (now also referred to as Moorea), as the primary producers of this compound. researchgate.netnih.govmdpi.com The compound was first isolated from a Kenyan collection of Lyngbya majuscula. nih.gov Subsequent studies have reinforced the idea that cyanobacteria are the likely biosynthetic source of dolastatins and their analogues. nih.goveuropa.eu The consistent isolation of this compound and related compounds from this cyanobacterium strongly supports its role as the original producer. researchgate.net

While cyanobacteria are considered the primary producers, the potential role of co-habiting or epibiotic bacteria cannot be entirely dismissed. europa.euresearchgate.net Marine cyanobacteria often exist in close association with a diverse community of other microorganisms. researchgate.net It has been hypothesized that some of the unusual building blocks required for the biosynthesis of complex natural products like this compound could be supplied by these associated microbes. For instance, research has suggested that bacteria like Klebsiella oxytoca might be involved in the biosynthesis of the dolaphenvaline residue found in this compound. europa.eu However, profiling of bacterial supernatants has not confirmed the presence of the final this compound compound, suggesting the primary assembly occurs within the cyanobacterium itself. europa.eu

Role of Cyanobacteria as Primary Biosynthetic Source

Genomic and Metagenomic Approaches to Biosynthetic Gene Cluster Identification

Identifying the specific genes responsible for producing a natural product is crucial for understanding its biosynthesis and for potential biotechnological applications.

Modern genomic and metagenomic techniques have become invaluable tools in this endeavor. europa.eujmicrobiol.or.kr By sequencing the entire genome of the producing organism or the collective genomes of an environmental sample (metagenomics), researchers can search for biosynthetic gene clusters (BGCs). researchgate.netjmicrobiol.or.kr These clusters are groups of genes that are physically located together on the chromosome and encode all the necessary enzymes for the production of a specific secondary metabolite.

For this compound, bioinformatics tools like antiSMASH are used to screen the genomic data of Lyngbya majuscula and its associated bacteria for NRPS and PKS gene clusters. europa.eumdpi.comfrontiersin.org By analyzing the domain organization and sequence of these clusters, scientists can predict the structure of the resulting natural product. This in silico analysis, combined with the known structure of this compound, has enabled the identification of the putative gene cluster responsible for its synthesis within the Lyngbya majuscula genome. europa.eueuropa.eu These genomic approaches are essential for confirming the biosynthetic origin and for paving the way for the heterologous expression and engineering of the pathway to produce novel analogues. jmicrobiol.or.kr

Challenges in Elucidating Complex Biosynthetic Pathways

The elucidation of the biosynthetic pathways of complex natural products like this compound is a formidable challenge for scientists. These difficulties stem from the intricate nature of the enzymatic machinery responsible for their production, the genetic complexity of the producing organisms, and the environmental factors that regulate their synthesis.

The biosynthesis of nonribosomal peptides (NRPs) such as this compound does not follow the template-driven ribosomal protein synthesis. Instead, it is carried out by massive, multi-enzyme complexes known as Nonribosomal Peptide Synthetases (NRPSs). frontiersin.orgnih.gov The biosynthetic study of NRP compounds is inherently challenging due to their structural complexity and potent biological activities. frontiersin.orgnih.gov Each NRPS is organized into a series of modules, where each module is responsible for recognizing, activating, and incorporating a specific monomer into the growing peptide chain. frontiersin.orgnih.gov This modular architecture, while elegant in its biological function, presents significant hurdles in its study.

A primary challenge is the sheer size and complexity of the biosynthetic gene clusters (BGCs) that encode for NRPSs. mdpi.com These gene clusters can be very large, making them difficult to isolate, sequence, and characterize. Furthermore, a significant portion of microbial BGCs are not expressed under standard laboratory conditions. mdpi.com These are often referred to as "silent" or "cryptic" gene clusters, meaning the natural products they encode are not produced, which complicates their discovery and functional analysis. mdpi.comprinceton.edu

In the specific case of this compound, which is produced by the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula), a key challenge was to identify the true producer of the compound. researchgate.neteuropa.eu It was necessary to determine whether the cyanobacterium itself synthesized the molecule or if it was produced by associated epibiotic bacteria. europa.eu Research efforts, such as the LYNGBYA-KENYA project, focused on screening for the polyketide synthase (PKS) and NRPS megasynthase gene clusters to resolve this question. europa.eu This project successfully identified the gene clusters for this compound within the genome of the Kenyan L. majuscula, confirming the cyanobacterium as the source. europa.eu

This compound is believed to be derived from a mixed NRPS-PKS biosynthetic pathway, which adds another layer of complexity. researchgate.net The pathways for many compounds produced by marine cyanobacteria remain poorly understood. mdpi.com While significant progress has been made in identifying the genetic basis for this compound production, the precise enzymatic steps, regulatory mechanisms, and the influence of environmental cues on its biosynthesis require further investigation.

Table 1: Research Findings on this compound Biosynthesis

| Research Focus | Key Finding | Reference(s) |

| Producing Organism | Isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula). | researchgate.neteuropa.eumdpi.com |

| Biosynthetic Pathway Type | Believed to derive from a mixed Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway. | researchgate.net |

| Genetic Identification | The biosynthetic gene cluster for this compound has been identified in the genome of L. majuscula from Kenya. | europa.eu |

| Origin Confirmation | Research confirmed that the cyanobacterium, not its epibiotic bacteria, is the producer of the compound. | europa.eu |

Advanced Synthetic Methodologies for Homodolastatin 16 and Analogues

Strategies for Macrocyclization in Depsipeptide Synthesis

The formation of the large ring structure, a defining feature of depsipeptides like homodolastatin 16, is a critical and often challenging step in their total synthesis. This process, known as macrocyclization, involves the intramolecular formation of either an amide or an ester bond to close a linear precursor. The success of this reaction is highly dependent on factors such as the choice of cyclization site, the coupling reagent, and reaction conditions that favor the desired intramolecular reaction over intermolecular polymerization. symeres.com

For the closely related dolastatin 16, a key strategy involves macrolactonization, the formation of the macrocyclic ester bond. researchgate.net High-dilution conditions are typically employed to minimize the formation of dimeric and polymeric byproducts. nih.gov A variety of powerful coupling reagents have been successfully utilized for this purpose in the synthesis of complex macrocyclic depsipeptides. For instance, the Yamaguchi esterification conditions are often used for creating the ester linkage prior to cyclization. nih.gov In the synthesis of dolastatin 16, 2-methyl-6-nitrobenzoic anhydride (B1165640) was employed to achieve the formation of the 25-membered macrocycle via lactonization. researchgate.net Other effective reagents for such challenging couplings include pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (B81430) (DMTMM). researchgate.netmdpi.com

Modern macrocyclization strategies also explore novel bond formations. Palladium-catalyzed alkyne-alkyne coupling, for example, has been used as a macrocyclization method in the synthesis of other complex natural products, illustrating a creative approach to forming the macrocyclic core via a carbon-carbon bond. nih.gov

Convergent Synthesis Approaches for Segment Assembly

The total synthesis of complex molecules like this compound is most efficiently achieved through a convergent approach. This strategy involves the independent synthesis of key fragments, or "segments," of the molecule, which are then coupled together in the later stages of the synthesis. rsc.org This method is generally more efficient and higher-yielding than a linear synthesis where the molecule is built step-by-step from one end to the other.

In the synthesis of the related dolastatin 16, the molecule is typically disconnected into two main segments. researchgate.netrsc.org These are often referred to as a "northern" carboxylic acid fragment and a "southern" amine fragment. researchgate.net Each segment, containing multiple stereocenters and unusual amino acids, is synthesized through a multi-step sequence. Once prepared, these fragments are joined by forming a peptide (amide) bond.

A specific challenge in the assembly of these segments can be the prevention of unwanted side reactions. For example, during the peptide coupling of units like L-proline and N-methyl-D-valine, the formation of a stable six-membered diketopiperazine can occur, which competes with the desired linear peptide elongation. A strategic solution to this problem involves the use of prolinol (the alcohol-reduced form of proline) during the coupling steps to prevent this side reaction, allowing for the efficient and scalable synthesis of a key segment. rsc.org After the segments are successfully coupled, the linear precursor is then subjected to the macrocyclization reaction to form the final cyclic depsipeptide. rsc.org

Diastereoselective Synthesis of Challenging Amino Acid Precursors

A significant hurdle in the synthesis of this compound and its analogues is the stereocontrolled construction of their unusual amino acid components. mdpi.com Dolastatin 16, for example, contains two such units: dolaphenvaline (Dpv) and dolamethylleuine (Dml). mdpi.com Achieving the correct absolute and relative stereochemistry (diastereoselectivity) is paramount, as even minor changes in stereochemistry can dramatically alter biological activity.

Synthetic chemists have developed various methods to address this challenge. Asymmetric synthesis, which uses chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction, is a cornerstone of these approaches. qyaobio.com For example, a modified Evans auxiliary has been used in an asymmetric Michael-like reaction to produce key intermediates for β-methyl-amino acids. researchgate.net

For dolaphenvaline, a regio- and diastereoselective synthesis has been developed where an aromatic ring is installed on a precursor in the presence of a palladium catalyst. mdpi.com The high degree of stereocontrol in this reaction is attributed to steric repulsion between specific groups in the transition state. mdpi.com Similarly, efficient syntheses for dolamethylleuine derivatives have been established. mdpi.com The development of these "second-generation" syntheses for the unusual amino acids is critical, as it not only provides access to the natural product but also allows for the creation of derivatives for structure-activity relationship studies. mdpi.com

Chemical Modifications and Derivatization for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for understanding which parts of a molecule are critical for its biological effects and for designing more potent and selective analogues. mdpi.com By systematically modifying the structure of this compound or its analogues and evaluating the biological activity of the resulting derivatives, researchers can map the pharmacophore of the molecule.

For the closely related dolastatin 16, SAR studies have been conducted, primarily focusing on its potent antifouling activity. mdpi.com A second-generation synthesis of the unusual amino acids, dolaphenvaline and dolamethylleuine, enabled the creation of derivatives where specific functional groups were altered. mdpi.com For example, a derivative of dolastatin 16 was synthesized with a functional group installed on the aromatic ring of the dolaphenvaline residue. mdpi.com

| Compound/Derivative | Modification | Observed Activity (Antifouling EC₅₀ vs. A. amphitrite) | Reference |

|---|---|---|---|

| Dolastatin 16 (Synthetic) | N/A (Parent Compound) | Potent (EC₅₀ < 0.03 µg/mL) | researchgate.net |

| Dolastatin 16 Derivative (24) | Substituent on the aromatic ring of dolaphenvaline | Moderately Potent (EC₅₀ = 1.74 µg/mL) | mdpi.com |

| Southern Fragment (Amine, 3) | Linear precursor fragment | Low Potency (EC₅₀ = 1.17 µg/mL) | researchgate.net |

| Boc-Protected Southern Fragment | Boc-protection of the amine terminus of Fragment 3 | Improved Potency (EC₅₀ = 0.79 µg/mL) | mdpi.com |

| Northern Fragment (Acid, 2) | Linear precursor fragment | Low Potency (EC₅₀ > 10 µg/mL) | researchgate.net |

Comparative Analysis of Natural vs. Synthetic Product Activities and Implications for Research

A critical aspect of natural product research is the comparison of the biological activity of the material isolated from its natural source with that of the material produced by total synthesis. Ideally, both should exhibit identical properties. However, discrepancies can arise, leading to important new discoveries.

In the case of dolastatin 16, the natural isolate was initially reported to have powerful, nanomolar cancer cell growth inhibition. researchgate.net However, the first total synthesis yielded a product that, while identical by all standard spectroscopic and X-ray crystallographic analyses, failed to reproduce this potent cytotoxic activity. researchgate.net The synthetic material was found to be much less potent than the natural isolate. mdpi.com This surprising result led to the hypothesis that the potent anticancer activity of the original natural sample was not due to dolastatin 16 itself, but perhaps to a highly potent, chemically undetected impurity that was co-isolated with it. researchgate.net

In contrast, the potent antifouling activity of natural dolastatin 16 was successfully replicated by the synthetic version. researchgate.netrsc.org This confirms that dolastatin 16 is indeed the molecule responsible for this specific biological effect.

For this compound, the natural product was found to exhibit moderate cytotoxic activity against esophageal and cervical cancer cell lines. researchgate.netnih.gov This activity was less potent than that originally reported for the natural dolastatin 16 isolate. researchgate.net The synthesis and evaluation of this compound and its analogues are crucial to confirm its intrinsic activities and to explore its therapeutic potential without the ambiguity of potential co-isolated impurities. These comparative studies underscore the importance of total synthesis not only as a means of production but also as a vital tool for verifying the true biological activity of a natural product. researchgate.net

| Compound | Source | Reported Cytotoxic Activity | Reference |

|---|---|---|---|

| Dolastatin 16 | Natural Isolate (Initial Report) | Powerful (nanomolar) inhibition of cancer cell growth | researchgate.net |

| Dolastatin 16 | Synthetic | Much less potent than the natural isolate | researchgate.netmdpi.com |

| This compound | Natural Isolate | Moderate activity vs. esophageal and cervical cancer cell lines (IC₅₀ = 4.3-10.1 µg/mL) | researchgate.net |

Biological Activity and Mechanistic Investigations of Homodolastatin 16

In Vitro Cytotoxic Activity Against Neoplastic Cell Lines

Homodolastatin 16 has demonstrated cytotoxic effects against various cancer cell lines, albeit with moderate potency. researchgate.net

Activity against Esophageal Carcinoma Cells (WHCO1, WHCO6)

Studies have shown that this compound exhibits moderate cytotoxic activity against esophageal carcinoma cell lines. Specifically, against the WHCO1 and WHCO6 cell lines, it displayed IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from 4.3 to 10.1 μg/mL. researchgate.net In terms of molar concentration, the IC50 values were reported as 4.19 µM for WHCO1 and 9.85 µM for WHCO6. mdpi.com

Activity against Cervical Carcinoma Cells (ME180)

Similar to its effect on esophageal cancer cells, this compound showed moderate activity against the ME180 cervical carcinoma cell line. researchgate.net The reported IC50 value was 8.3 μg/mL, which corresponds to 8.09 µM. researchgate.netmdpi.com

Interactive Data Table: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (μg/mL) | IC50 (µM) |

| WHCO1 | Esophageal Carcinoma | 4.3 researchgate.net | 4.19 mdpi.com |

| WHCO6 | Esophageal Carcinoma | 10.1 researchgate.net | 9.85 mdpi.com |

| ME180 | Cervical Carcinoma | 8.3 researchgate.net | 8.09 mdpi.com |

Comparative Potency Analysis with Dolastatin 16 and Other Analogues

This compound is a higher homologue of dolastatin 16. researchgate.net When compared to dolastatin 16, this compound exhibits only moderate cytotoxic activities. mdpi.com Dolastatin 16 itself has demonstrated strong inhibitory activities against various cancer cell lines at nanomolar concentrations. mdpi.com

Other analogues of dolastatin 16 include kulokekahilide-1 (B1251483) and pitiprolamide. nih.gov Kulokekahilide-1, isolated from the mollusc Philinopsis speciosa, showed more potent cytotoxic activity than this compound, with an IC50 value of 2.1 µg/mL against P388 murine leukemia cells. researchgate.net Pitiprolamide, on the other hand, displayed weak cytotoxic activity against HCT116 colorectal carcinoma and MCF7 breast adenocarcinoma cell lines. nih.gov The structural differences among these analogues, including this compound, highlight the relationship between specific residues and their resulting cytotoxicity. nih.gov

Cellular Mechanisms Underlying Biological Responses

The cytotoxic effects of compounds like this compound are often mediated through the induction of programmed cell death and interference with the cell division cycle. researchgate.netmdpi.com

Induction of Apoptosis Pathways

Natural compounds, including marine-derived peptides, can induce cytotoxicity and kill cancer cells by triggering apoptosis. mdpi.com This programmed cell death can be initiated through various molecular mechanisms, including the activation of caspase cascades and alterations in mitochondrial function. mdpi.comnih.gov While specific studies detailing the apoptotic pathways induced by this compound are not extensively available, the broader class of cyanobacterial metabolites it belongs to is known to induce apoptosis. mdpi.com

Cell Cycle Arrest and Modulation

Many anticancer agents exert their effects by causing cell cycle arrest, preventing cancer cells from proliferating. researchgate.netexpasy.org This often occurs at the G2/M checkpoint, which stops the cell from entering mitosis. expasy.org While direct evidence for this compound inducing cell cycle arrest is limited, it is a known mechanism of action for many cytotoxic peptides. researchgate.net

Interaction with Microtubule Dynamics

While direct, extensive studies on this compound's specific interaction with microtubule dynamics are not widely detailed, its classification as a dolastatin analogue provides significant context. The dolastatins are a well-known class of natural products that exhibit potent cytotoxic and antimitotic activities, primarily by interfering with tubulin dynamics. researchgate.netfrontiersin.org Compounds in this family, such as the closely related dolastatin 10 and dolastatin 15, are recognized for their ability to inhibit microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. spandidos-publications.comrsc.org

Some analogues, like symplostatin 4, a dolastatin 10/15 hybrid, have demonstrated clear antimitotic activity through microtubule depolymerization. nih.gov Other related compounds from marine cyanobacteria are also known to target tubulin or actin filaments, making them attractive as potential anticancer agents. hebmu.edu.cn Given that this compound is a higher homologue of dolastatin 16, it is plausible that it shares this mechanism of action, although its reported cytotoxic potency is more moderate compared to other members of the dolastatin family. researchgate.netmdpi.com

Modulation of Key Molecular Pathways (e.g., TNF signaling)

Recent computational research has identified the Tumor Necrosis Factor (TNF) signaling pathway as a primary molecular pathway modulated by the closely related dolastatin 16. nih.govnih.govdiabeticfootonline.com TNF is a cytokine involved in a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. qiagen.comthermofisher.com Dysregulation of the TNF signaling pathway is implicated in various pathological conditions, including cancer and chronic inflammatory diseases. qiagen.comnih.gov

Network pharmacology analyses predicted that dolastatin 16's biological effects are primarily mediated through its interaction with components of the TNF signaling pathway. nih.govresearchgate.netresearchgate.net This modulation may underlie its potential therapeutic applications, such as in promoting the healing of diabetic wounds by influencing inflammatory and tissue repair processes governed by TNF. diabeticfootonline.com The activation of this pathway can trigger downstream effectors like NF-κB, which plays a crucial role in inflammation and cell survival. nih.govresearchgate.net

Exploration of Specific Protein Targets (e.g., Matrix Metalloproteinase-9 in related dolastatins)

A key protein target identified for dolastatin 16 through network pharmacology, molecular docking, and molecular dynamics studies is Matrix Metalloproteinase-9 (MMP-9). nih.govnih.govresearchgate.net MMP-9 is a zinc-dependent endoprotease that degrades extracellular matrix components and is involved in tissue remodeling, inflammation, and cancer metastasis. nih.govresearchgate.net

Molecular docking simulations have investigated the binding affinity between dolastatin 16 and MMP-9. These studies predicted a strong interaction, with a lower binding energy for the dolastatin 16-MMP-9 complex compared to known inhibitors, suggesting a high potential for dolastatin 16 to act as an MMP-9 inhibitor. nih.govnih.govresearchgate.net The stability of this complex was further supported by molecular dynamics simulations. nih.govresearchgate.net By potentially inhibiting MMP-9, dolastatin 16 could influence processes where this enzyme is overactive, such as in delayed wound healing in diabetic conditions. nih.govresearchgate.net

| Compound | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Dolastatin 16 | -9.7 | nih.govnih.govresearchgate.net |

| (R)-ND-336 (Control Inhibitor) | -8.9 | nih.govnih.govresearchgate.net |

| Hydroxamate inhibitor (Native Ligand Control) | -6.6 | nih.govnih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies

Elucidating the Contribution of Individual Residues to Bioactivity

Structure-activity relationship (SAR) studies, primarily through the comparison of natural analogues, have provided insight into the roles of specific residues in the bioactivity of this compound and related compounds. This compound is a higher homologue of dolastatin 16, and its moderate cytotoxicity suggests that structural variations significantly impact efficacy. researchgate.netmdpi.com

For instance, this compound (a cyclic depsipeptide with eight residues) exhibited moderate activity against esophageal and cervical cancer cell lines. researchgate.netmdpi.comfrontiersin.org In comparison, another analogue, pitiprolamide, which differs in several residues, showed only weak cytotoxic activity against colon and breast cancer cell lines. nih.gov This suggests that the specific amino acid and other acid units, such as the 4-phenylvaline (dolaphenvaline) and the 2,2-dimethyl-3-hydroxyhexanoic acid (Dmhha) moieties found in this compound, are important for its biological function. nih.govmdpi.com The differences in potency between this compound, dolastatin 16, and pitiprolamide highlight the sensitivity of the molecule's activity to changes in its constituent residues. nih.gov

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| WHCO1 | Esophageal | 4.19 | researchgate.net |

| WHCO6 | Esophageal | 9.85 | researchgate.net |

| ME180 | Cervical | 8.09 | researchgate.net |

Impact of Macrocyclic Conformation on Receptor Binding and Efficacy

The macrocyclic nature of this compound is fundamental to its function, as the ring structure constrains the molecule into a biologically active conformation. frontiersin.org The conformation, or three-dimensional shape, of the macrocycle dictates how the molecule can interact with its biological targets. Research on dolastatin 16 has highlighted the crucial role of conformation. researchgate.net A total synthesis of dolastatin 16 produced a molecule that was chemically and spectrally identical to the natural product but failed to replicate its potent nanomolar cytotoxicity. researchgate.net This discrepancy was attributed to differences in the adopted conformation(s) of the synthetic molecule compared to the natural isolate. researchgate.net

This finding underscores that the correct folding of the macrocyclic ring is paramount for efficacy. The macrocycle's conformation positions the various amino acid side chains and functional groups in a precise spatial orientation required for effective receptor binding. beilstein-journals.org Even subtle changes in the ring's shape can disrupt these interactions and drastically reduce or eliminate biological activity. SAR studies on other cyclic depsipeptides have similarly shown that analogues lacking the complete macrocyclic ring are inactive, confirming the importance of the constrained cyclic structure for bioactivity. researchgate.net

Future Directions and Advanced Research Perspectives

Sustainable Production Strategies for Research and Development

A critical bottleneck in the advancement of many marine natural products towards clinical application is the challenge of sustainable supply. The natural abundance of Homodolastatin 16 is low, making large-scale harvesting from its marine source both environmentally damaging and economically unviable. Therefore, developing sustainable production methods is a primary focus for ensuring a consistent and scalable supply for research and potential future development. researchgate.net

Biotechnological Cultivation of Producer Organisms

The primary natural source of this compound is the cyanobacterium Lyngbya majuscula (now also referred to as Moorea producens). researchgate.net One promising strategy for sustainable production involves the controlled cultivation of this organism in bioreactors. This approach offers several advantages over wild harvesting, including the ability to optimize growth conditions to enhance the yield of the desired compound. Factors such as nutrient levels, light intensity, and temperature can be manipulated to maximize the production of this compound. Furthermore, cultivation in a controlled environment minimizes the collection of complex mixtures of organisms, simplifying the subsequent extraction and purification processes. Research into the optimal culture conditions for Lyngbya majuscula is a crucial step towards making this a viable production route. nih.gov

Biocatalytic Approaches for Enhanced Yields

Biocatalysis, the use of natural catalysts such as enzymes to perform chemical transformations, presents another innovative avenue for the sustainable production of this compound. researchgate.net This can involve the use of isolated enzymes or whole-cell systems to carry out specific steps in the synthesis of the molecule with high selectivity and efficiency. By understanding the biosynthetic pathway of this compound, researchers can identify key enzymatic steps and potentially overexpress the corresponding enzymes in a heterologous host, such as E. coli or yeast. This could lead to a more controlled and scalable production process, independent of the native producer organism. The development of biocatalytic methods is a key area of "white biotechnology" aimed at the sustainable production of valuable metabolites. researchgate.net

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

The application of "omics" technologies is set to revolutionize the study of natural products like this compound. grafiati.comepiskin.comnih.gov These powerful tools provide a holistic view of the biological systems involved in its production and mechanism of action.

Genomics: Sequencing the genome of Lyngbya majuscula allows for the identification of the biosynthetic gene cluster (BGC) responsible for producing this compound. researchgate.netmdpi.com Understanding the genetic blueprint for its synthesis is the first step towards genetic engineering approaches to enhance yield or create novel analogues.

Proteomics: This involves the large-scale study of proteins. By analyzing the proteome of Lyngbya majuscula under different conditions, researchers can identify the enzymes and regulatory proteins involved in this compound biosynthesis.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomic analysis of Lyngbya majuscula can provide insights into the metabolic pathways that contribute precursors for this compound synthesis and can help in optimizing culture conditions for its production. researchgate.net

The integration of these omics platforms provides a comprehensive understanding of the biology of this compound, from its genetic origins to its functional roles. nih.gov

Rational Design and Synthesis of Novel this compound Analogues with Tuned Bioactivities

While this compound has shown moderate cytotoxic activity against certain cancer cell lines, there is significant interest in creating more potent and selective analogues. researchgate.netkochi-tech.ac.jp Rational drug design, guided by an understanding of the structure-activity relationships (SAR), is a key strategy to achieve this.

By systematically modifying the chemical structure of this compound, researchers can explore how different functional groups and conformational features influence its biological activity. For instance, studies on related compounds have shown that the macrocyclic ring structure is crucial for activity. researchgate.net The total synthesis of this compound and its analogues allows for the creation of a diverse library of compounds for biological screening. This approach enables the fine-tuning of bioactivities to enhance potency against cancer cells while potentially reducing toxicity towards normal cells.

Elucidating Undiscovered Biological Targets and Off-Target Effects

To fully understand the therapeutic potential and possible liabilities of this compound, it is essential to identify all of its biological targets. While its cytotoxic effects are known, the precise molecular mechanisms and intracellular binding partners are not fully elucidated. mdpi.com Techniques such as affinity chromatography, and proteomic profiling of treated cells can be employed to pull down and identify the direct protein targets of this compound.

Furthermore, investigating potential "off-target" effects is equally important. These are interactions with unintended molecular targets that could lead to unforeseen side effects. A comprehensive understanding of both on-target and off-target activities is crucial for predicting the safety and efficacy of any potential therapeutic agent.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To gain deeper insights into how this compound affects cancer cells, more sophisticated preclinical models are required.

Advanced In Vitro Models: Three-dimensional (3D) cell cultures, such as spheroids and organoids, more closely mimic the in vivo tumor microenvironment compared to traditional two-dimensional (2D) cell cultures. episkin.com These models can provide more accurate predictions of a compound's efficacy.

In Vivo Models: Animal models, such as patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a powerful platform for evaluating the anti-cancer activity of this compound and its analogues in a more clinically relevant setting.

Q & A

Q. What structural features distinguish Homodolastatin 16 from its analogues, and how do these influence its bioactivity?

this compound is a cyclic depsipeptide characterized by multiple ring systems with α,β-disubstituted carboxylic acid residues and a proline-rich backbone . Its structural homology to dolastatin 16 includes a conserved Dpv (2S,3R) and Dml (2R,3R) configuration, but differences in side-chain substitutions correlate with reduced cytotoxic potency compared to dolastatin 16 (e.g., IC₅₀ values of 4.19–9.85 µM vs. 78 µM in certain cell lines) . To validate structural hypotheses, researchers should employ NMR spectroscopy, modified Mosher’s analysis for chiral centers, and comparative NMR chemical shift mapping against dolastatin 16 .

Q. What standardized assays are recommended for evaluating this compound’s anticancer activity in vitro?

Use cell viability assays (e.g., MTT or resazurin) on esophageal (WHCO1, WHCO6) and cervical (ME180) cancer lines, as these systems have established dose-response curves for this compound . Include positive controls (e.g., doxorubicin) and report IC₅₀ values with triplicate measurements to ensure reproducibility. Statistical analysis should account for inter-experimental variability using ANOVA or Student’s t-test .

Q. How can researchers ensure the purity and identity of this compound isolated from cyanobacterial sources?

Follow a multi-tiered analytical workflow:

- Chromatography : HPLC with UV/Vis detection (λ = 230 nm for cyclic peptides) .

- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular formula confirmation and 1D/2D NMR for structural elucidation .

- Purity criteria : ≥95% purity by HPLC, validated via spiking experiments with synthetic standards if available .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies in IC₅₀ values (e.g., 4.19 µM vs. 78 µM) may arise from differences in cell line genetic backgrounds, assay conditions, or compound degradation . To address this:

- Standardize protocols : Use identical cell culture media, passage numbers, and incubation times.

- Stability testing : Perform LC-MS stability assays under physiological conditions (pH 7.4, 37°C) to rule out degradation artifacts .

- Cross-lab validation : Collaborate with independent labs to replicate results, ensuring blinding and randomization .

Q. How can computational modeling guide the design of this compound derivatives with enhanced potency?

Apply molecular docking (e.g., AutoDock Vina) to predict interactions with tubulin or other anticancer targets, leveraging structural data from dolastatin 16 analogues . Prioritize modifications at the Dml unit’s α,β-disubstituted carboxylic acid, as this region impacts target binding . Validate predictions via solid-phase peptide synthesis and in vitro cytotoxicity screening .

Q. What methodologies are critical for elucidating this compound’s biosynthetic pathway in cyanobacteria?

- Genome mining : Use antiSMASH or BAGEL4 to identify nonribosomal peptide synthetase (NRPS) gene clusters in Lyngbya majuscula .

- Isotopic labeling : Feed ¹³C-labeled precursors to cultures and track incorporation via NMR .

- Heterologous expression : Clone candidate NRPS genes into E. coli or Streptomyces hosts to confirm enzyme activity .

Methodological Best Practices

Q. How should researchers address the challenge of low natural abundance in this compound isolation?

Optimize extraction protocols using orthogonal solvent systems (e.g., methanol/ethyl acetate) and bioactivity-guided fractionation . For scale-up, consider synthetic biology approaches, such as heterologous expression in high-yield cyanobacterial strains .

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?

Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and perform outlier detection via Grubbs’ test . For multi-experiment datasets, apply meta-analysis tools to aggregate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.